molecular formula C21H21N3O6 B2613657 (Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate CAS No. 885182-84-3

(Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate

Cat. No. B2613657
CAS RN: 885182-84-3
M. Wt: 411.414
InChI Key: DIIVZPAWIJLASQ-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate” is a complex organic compound. It is related to the family of quinazolines and quinazolinones, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates were synthesized as herbicidal inhibitors of photosystem II (PSII) electron transport .


Molecular Structure Analysis

The molecular structure of this compound involves several interesting features. For example, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilizes a rare N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon .

Scientific Research Applications

Synthesis of Novel Diethyl Phosphonates

This compound has been used in the synthesis of novel diethyl phosphonates. It reacts with phosphorous acid and its diesters to produce chromonyl phosphonic acid, diethyl chromonyl phosphonate, and diethyl chromonyl pyridinyl phosphonate .

Creation of Functionalized Phosphorus Heterocycles

The compound has been used to create functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine, and 1,2-azaphosphole. This is achieved via reaction with some phosphorus sulfides and phosphorus tribromide .

Study of Non-Hydrogen Bonding Interactions

The compound has been used to study rare non-hydrogen bonding interactions of N⋯π and O⋯π types. These studies help in understanding the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates .

Synthesis of Secondary Amines

Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes. This compound can be used in the synthesis of secondary amines .

Pharmaceutical Applications

Secondary amines form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics. This compound can be used in the synthesis of these pharmaceuticals .

Agrochemical Applications

Secondary amines are also used in agrochemicals. This compound can be used in the synthesis of these agrochemicals .

properties

IUPAC Name

methyl 2-[[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-27-15-7-5-14(6-8-15)24-20(25)13(11-22)12-23-17-10-19(29-3)18(28-2)9-16(17)21(26)30-4/h5-10,12,23H,1-4H3,(H,24,25)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVZPAWIJLASQ-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CNC2=CC(=C(C=C2C(=O)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\NC2=CC(=C(C=C2C(=O)OC)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.